3-Dodecylthiophene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-dodecylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28S/c1-2-3-4-5-6-7-8-9-10-11-12-16-13-14-17-15-16/h13-15H,2-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFKWIEFTBMACPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1=CSC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

104934-53-4 | |

| Record name | Poly(3-dodecylthiophene) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104934-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40369961 | |

| Record name | 3-Dodecylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104934-52-3 | |

| Record name | 3-Dodecylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Dodec-1-yl)thiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Dodecylthiophene: Structure, Properties, and Applications

This technical guide provides a comprehensive overview of 3-dodecylthiophene, a key building block in the field of organic electronics. Aimed at researchers, scientists, and drug development professionals, this document details its chemical structure, physicochemical properties, synthesis, and characterization. Furthermore, it explores its applications, particularly in the development of conductive polymers for electronic devices.

Chemical Structure and Identification

This compound, also known as 3-laurylthiophene, is an alkylated derivative of thiophene. The presence of the long dodecyl chain at the 3-position of the thiophene ring imparts increased solubility in organic solvents, a crucial property for solution-based processing of organic electronic devices.[1]

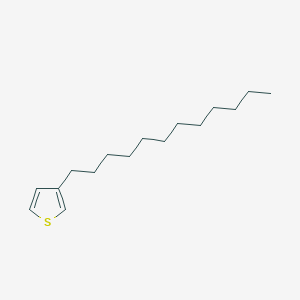

Chemical Structure:

Figure 1. 2D Chemical Structure of this compound.[2]

Identifiers:

-

IUPAC Name: this compound

-

CAS Number: 104934-52-3[2]

-

Molecular Formula: C₁₆H₂₈S[2]

-

Molecular Weight: 252.46 g/mol [2]

-

InChI Key: RFKWIEFTBMACPZ-UHFFFAOYSA-N[2]

-

SMILES: CCCCCCCCCCCCc1ccsc1

Physicochemical and Electronic Properties

The physical and electronic properties of this compound and its corresponding polymer, poly(this compound) (P3DT), are summarized in the tables below. These properties are fundamental to its use in organic electronics.

Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Appearance | Colorless to slightly yellow clear liquid | [1] |

| Melting Point | -0.15 °C (estimate) | |

| Boiling Point | 290 °C (lit.) | |

| Density | 0.902 g/mL at 25 °C (lit.) | |

| Refractive Index (n₂₀/D) | 1.488 (lit.) | |

| Solubility | Soluble in common organic solvents like chloroform, toluene, and THF. | [3] |

Electronic and Physical Properties of Poly(this compound) (P3DT)

| Property | Value | Reference(s) |

| HOMO Energy Level | Approximately -4.95 eV to -5.2 eV | [4] |

| LUMO Energy Level | Varies with computational method | [5][6] |

| Band Gap | Varies with computational method | [5][6] |

| Electrical Conductivity (doped) | Can reach up to 12 S/cm | [1] |

| UV-Vis Absorption (λmax) in solution | ~436-450 nm | |

| UV-Vis Absorption (λmax) in film | Red-shifted compared to solution, indicating aggregation. | [7] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the Kumada cross-coupling reaction. This involves the reaction of a Grignard reagent derived from a dodecyl halide with 3-bromothiophene, catalyzed by a nickel complex.

Materials:

-

3-Bromothiophene

-

1-Bromododecane

-

Magnesium turnings

-

Iodine (catalytic amount)

-

[1,3-Bis(diphenylphosphino)propane]dichloronickel(II) [Ni(dppp)Cl₂]

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), aqueous solution

-

Dichloromethane or Hexane

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings and a crystal of iodine are placed. Anhydrous THF is added, followed by the slow, dropwise addition of a solution of 1-bromododecane in anhydrous THF. The reaction mixture is gently heated to initiate the formation of the Grignard reagent (dodecylmagnesium bromide). The reaction is typically refluxed for 2-3 hours to ensure complete formation.

-

Coupling Reaction: The Grignard solution is cooled to 0 °C in an ice bath. A catalytic amount of Ni(dppp)Cl₂ is added to the flask. A solution of 3-bromothiophene in anhydrous THF is then added dropwise to the reaction mixture.

-

Reaction Work-up: After the addition is complete, the reaction is allowed to warm to room temperature and stirred overnight. The reaction is then quenched by the slow addition of a dilute aqueous HCl solution.

-

Extraction: The aqueous layer is extracted multiple times with a suitable organic solvent such as dichloromethane or hexane. The combined organic layers are washed with brine and dried over anhydrous MgSO₄ or Na₂SO₄.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is purified by flash column chromatography on silica gel. A non-polar eluent, such as hexane, is typically used to isolate the this compound. The fractions containing the pure product are combined, and the solvent is evaporated to yield this compound as a colorless to pale yellow oil.[8]

Characterization of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (CDCl₃): The proton NMR spectrum is characterized by signals corresponding to the thiophene ring protons and the protons of the dodecyl chain. The thiophene protons typically appear as multiplets in the aromatic region (~6.9-7.3 ppm). The methylene group attached to the thiophene ring (α-CH₂) shows a triplet around 2.6-2.8 ppm. The other methylene groups of the dodecyl chain appear as a broad multiplet in the region of 1.2-1.7 ppm, and the terminal methyl group gives a triplet at approximately 0.9 ppm.[9]

-

¹³C NMR (CDCl₃): The carbon NMR spectrum will show distinct signals for the carbons of the thiophene ring and the dodecyl chain. The thiophene carbons typically resonate in the range of 120-140 ppm. The carbons of the dodecyl chain will appear in the aliphatic region of the spectrum.[9][10]

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis absorption spectrum of the this compound monomer in a suitable solvent (e.g., chloroform or hexane) is expected to show an absorption maximum (λmax) in the ultraviolet region, characteristic of the thiophene chromophore. The λmax is typically below 300 nm.[11]

Logical Relationships and Workflows

The synthesis and application of this compound in organic electronics follow a logical progression from monomer synthesis to device fabrication and characterization. This workflow is crucial for the development of new materials and technologies.

Synthesis and Polymerization Workflow

The following diagram illustrates the general workflow from the starting materials to the final polymer, poly(this compound).

Caption: Workflow for the synthesis of this compound and its subsequent polymerization.

Organic Field-Effect Transistor (OFET) Fabrication Workflow

Poly(this compound) is a p-type semiconductor commonly used as the active layer in OFETs. The fabrication of a bottom-gate, bottom-contact OFET is a standard procedure to evaluate the performance of the material.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C16H28S | CID 2733655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. chem.cmu.edu [chem.cmu.edu]

- 9. benchchem.com [benchchem.com]

- 10. spectrabase.com [spectrabase.com]

- 11. researchgate.net [researchgate.net]

Core Synthesis Pathway: Kumada Cross-Coupling

An In-depth Technical Guide to the Synthesis of 3-Dodecylthiophene Monomer

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of this compound, a critical monomer for the development of conductive polymers like poly(this compound) (P3DDT). These polymers are integral to the field of organic electronics, finding applications in organic field-effect transistors (OFETs), organic photovoltaic cells, and chemical sensors.[1] This document details the prevalent synthetic methodology, experimental protocols, and key characterization data.

The most common and efficient method for synthesizing this compound is the Kumada cross-coupling reaction.[2][3] This Nobel Prize-winning reaction creates a carbon-carbon bond by reacting a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex.[2]

In this specific synthesis, the process involves two main stages:

-

Formation of the Grignard Reagent : 1-bromododecane is reacted with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF), to form dodecylmagnesium bromide.[4]

-

Cross-Coupling Reaction : The newly formed Grignard reagent is then coupled with 3-bromothiophene in the presence of a nickel catalyst, such as [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl₂), to yield the final product, this compound.[5]

The overall reaction is valued for its high yield and the relative accessibility of its starting materials.[3]

Caption: Reaction scheme for the synthesis of this compound via Kumada coupling.

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound, adapted from established procedures.

Materials and Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Inert atmosphere setup (Nitrogen or Argon)

-

1-Bromododecane

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous Tetrahydrofuran (THF)

-

3-Bromothiophene

-

[1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl₂)

-

Hydrochloric acid (HCl), 1.5 M solution

-

Dichloromethane or Diethyl Ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

n-hexane (eluent)

Procedure:

-

Grignard Reagent Preparation:

-

Under a nitrogen atmosphere, charge a three-necked flask with magnesium turnings (3.28g, 0.135 mol) and a small crystal of iodine in anhydrous THF (30 ml).

-

Slowly add a solution of 1-bromododecane (28.75g, 0.13 mol) in anhydrous THF (45 ml) from a dropping funnel. The reaction is initiated by the iodine, and the mixture should be stirred vigorously.

-

Once the addition is complete, reflux the mixture at 70°C for 2 hours to ensure the complete formation of the Grignard reagent.

-

-

Coupling Reaction:

-

Cool the reaction mixture to room temperature using an ice water bath.

-

Add the Ni(dppp)Cl₂ catalyst (0.54g, 1.00 mmol) to the flask.

-

Slowly add a solution of 3-bromothiophene (16.31g, 0.10 mol) in dry THF (40 ml).

-

Allow the mixture to stir overnight at room temperature.

-

-

Work-up and Purification:

-

Quench the reaction by carefully adding cold 1.5 M aqueous HCl.

-

Extract the crude product with dichloromethane (or diethyl ether).[6]

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent using a rotary evaporator.

-

Purify the resulting crude liquid by column chromatography on silica gel, using n-hexane as the eluent, to yield this compound as a clear liquid. A yield of approximately 88% can be expected.

-

Data Summary

Quantitative data, including physico-chemical properties and typical reaction outcomes, are summarized below for easy reference.

Table 1: Physico-chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₂₈S | [1][7] |

| Molecular Weight | 252.46 g/mol | [1][7] |

| Appearance | Colorless to slightly yellow clear liquid | [1] |

| Density | 0.902 g/mL at 25 °C | [7] |

| Boiling Point | 290 °C (lit.) | [7] |

| 175 °C at 1.8 mmHg | [1] | |

| Refractive Index | n20/D 1.488 (lit.) | [7] |

| Purity (Assay) | 97% - ≥98% (GC) | [1][7] |

| Storage Temperature | 2-8°C | [1][7] |

Table 2: Summary of Synthesis Reaction Data

| Parameter | Value | Reference(s) |

| Reaction Type | Kumada Cross-Coupling | [2][3] |

| Catalyst | Ni(dppp)Cl₂ | [5] |

| Solvent | Anhydrous Tetrahydrofuran (THF) | |

| Reaction Temperature | Grignard: 70°C (reflux); Coupling: Room Temp. | |

| Typical Yield | 67% - 88% | [5] |

| Purification Method | Silica Gel Column Chromatography | [5] |

References

3-Dodecylthiophene CAS number and safety data

An In-depth Technical Guide to 3-Dodecylthiophene: CAS Number and Safety Data

For researchers, scientists, and drug development professionals, understanding the chemical properties and safety profile of this compound is paramount for its effective and safe application in the laboratory. This guide provides a comprehensive overview of its identification, physicochemical properties, safety and handling protocols, and a summarized synthesis method.

Chemical Identification

The Chemical Abstracts Service (CAS) number for this compound is 104934-52-3 .[1][2][3][4]

Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C16H28S | [1][2][4] |

| Molecular Weight | 252.46 g/mol | [1][2][4] |

| Appearance | Colorless to light yellow clear liquid | [1][2][4] |

| Density | 0.902 g/mL at 25 °C | [1][4][5][6] |

| Melting Point | -0.15°C (estimate) | [1][3][4] |

| Boiling Point | 290 °C (lit.) | [1][4][5] |

| 175 °C at 1.8 mmHg | [2] | |

| Flash Point | >230 °F (>110 °C) | [1][4] |

| >113.00 °C (closed cup) | [3] | |

| Vapor Pressure | 0.000276 mmHg at 25°C | [1] |

| Refractive Index | n20/D 1.488 (lit.) | [1][4][5] |

| n20/D 1.49 | [2] |

Safety and Hazard Information

While the toxicological properties of this compound have not been fully investigated, some hazard information is available.[7] It may be harmful if swallowed, inhaled, or absorbed through the skin, and can cause irritation to the eyes, skin, and respiratory tract.[7]

| Hazard Information | Details | Source(s) |

| GHS Hazard Statements | H315: Causes skin irritation | [4] |

| H319: Causes serious eye irritation | [4] | |

| H335: May cause respiratory irritation | [4] | |

| GHS Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray | [3][4] |

| P264: Wash skin thoroughly after handling | [3] | |

| P280: Wear protective gloves/protective clothing/eye protection/face protection | [3] | |

| P302+P352: IF ON SKIN: Wash with plenty of water | [3] | |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | [3][4] | |

| WGK (Water Hazard Class) Germany | 3 (highly hazardous to water) | [1] |

Experimental Protocols

Handling and Storage

Proper handling and storage procedures are crucial to maintain the integrity of this compound and ensure laboratory safety.

-

Handling : Use in a well-ventilated area.[3][7] Wear appropriate personal protective equipment (PPE), including gloves and eye protection.[6] Avoid contact with skin and eyes and avoid breathing vapors or mist.[7] Wash hands thoroughly after handling.[7]

-

Storage : Store in a cool, dry, and well-ventilated place.[3] The recommended storage temperature is between 2-8°C.[1][2][4][5] Keep the container tightly closed.[3]

First Aid Measures

In case of exposure, follow these first aid guidelines:

-

Eye Contact : Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[8]

-

Skin Contact : Wash off immediately with plenty of soap and water for at least 15 minutes. Get medical attention if symptoms occur.[8]

-

Inhalation : Remove to fresh air. Get medical attention if symptoms occur.[8]

-

Ingestion : Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[8]

Accidental Release Measures

In the event of a spill:

-

Ensure adequate ventilation.

-

Avoid breathing vapors, mist, or gas.[3]

-

Prevent the product from entering drains.[3]

-

Contain and collect the spillage using suitable, closed containers for disposal.[3]

Synthesis Protocol Outline

A general method for the synthesis of this compound involves a Kumada coupling reaction.[1] The process begins with the formation of a Grignard reagent from 1-bromododecane and magnesium in anhydrous tetrahydrofuran (THF).[1] This is followed by the cross-coupling with 3-bromothiophene using a nickel catalyst, such as [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl2).[1] The reaction is typically stirred overnight at room temperature and then quenched.[1] The final product is purified through extraction and column chromatography.[1]

Visualizations

Synthesis Workflow

Caption: Synthesis Workflow for this compound

Laboratory Safety Protocol

References

- 1. chembk.com [chembk.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. This compound | 104934-52-3 [chemicalbook.com]

- 5. 3-十二烷基噻吩 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound 97 104934-52-3 [sigmaaldrich.com]

- 7. uwaterloo.ca [uwaterloo.ca]

- 8. fishersci.com [fishersci.com]

The Solubility of 3-Dodecylthiophene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

3-Dodecylthiophene is a key building block in the synthesis of conducting polymers, such as poly(this compound) (P3DDT), which are integral to the advancement of organic electronics, including organic field-effect transistors (OFETs) and organic photovoltaic (OPV) devices. The solubility and miscibility of this monomer in organic solvents are critical parameters for its handling, purification, and polymerization processes. Understanding these properties is essential for optimizing reaction conditions and for the deposition of uniform thin films, which is crucial for device performance. This guide provides a detailed examination of the expected solubility behavior of this compound and a practical methodology for its experimental determination.

Physicochemical Properties of this compound

The solubility of a compound is largely dictated by its physical and chemical properties. This compound is a liquid at standard temperature and pressure.[1] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₈S | |

| Molecular Weight | 252.46 g/mol | |

| Appearance | Colorless to slightly yellow clear liquid | [2] |

| Density | 0.902 g/mL at 25 °C | |

| Boiling Point | 290 °C | |

| Melting Point | -0.15 °C (estimate) | [1] |

The molecular structure of this compound, featuring a nonpolar dodecyl chain attached to a thiophene ring, is the primary determinant of its solubility characteristics.

Solubility and Miscibility in Organic Solvents

Based on the chemical principle of "like dissolves like," the long, nonpolar alkyl chain of this compound suggests a high affinity for nonpolar organic solvents.[3] For liquid solutes, the term "miscibility" is often more appropriate than "solubility," referring to the ability of two liquids to mix in all proportions to form a homogeneous solution.[4]

Expected Miscibility

The following table summarizes the expected miscibility of this compound in a range of common organic solvents. This is a predictive assessment based on chemical principles.

| Solvent | Type | Expected Miscibility | Rationale |

| Toluene | Nonpolar Aromatic | Miscible | The nonpolar aromatic nature of toluene is highly compatible with the nonpolar alkyl chain and the aromatic thiophene ring of this compound. |

| Hexane | Nonpolar Aliphatic | Miscible | As a nonpolar aliphatic solvent, hexane is expected to readily solvate the long dodecyl chain of this compound. |

| Chloroform | Moderately Polar | Miscible | Chloroform is a versatile solvent capable of dissolving a wide range of organic compounds and is expected to be miscible with this compound. |

| Tetrahydrofuran (THF) | Polar Aprotic | Miscible | THF is a moderately polar solvent that is miscible with many organic compounds and is anticipated to be miscible with this compound.[5] |

| Methanol | Polar Protic | Immiscible/Partially Miscible | The high polarity and hydrogen-bonding nature of methanol are significantly different from the nonpolar character of this compound, making complete miscibility unlikely. |

| Water | Polar Protic | Immiscible | Due to the large nonpolar dodecyl chain, this compound is expected to be immiscible in water. The safety data sheet for this compound notes that water solubility data is unavailable.[1] |

Experimental Protocol for Determining Miscibility

The following protocol provides a standardized method for the visual determination of the miscibility of this compound in an organic solvent at ambient temperature.

Materials and Equipment

-

This compound

-

Test solvents (e.g., Toluene, Hexane, Chloroform, THF, Methanol)

-

Graduated cylinders or pipettes

-

Test tubes with stoppers

-

Vortex mixer (optional)

-

Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Procedure

-

Preparation: Label a series of clean, dry test tubes for each solvent to be tested.

-

Solvent Addition: Add 2 mL of the test solvent to the corresponding labeled test tube.

-

Solute Addition: Add 2 mL of this compound to the same test tube.

-

Mixing: Stopper the test tube and shake vigorously for 10-20 seconds. A vortex mixer can be used for more thorough mixing.

-

Observation: Allow the mixture to stand for at least 5 minutes and observe the contents.

-

Miscible: A single, clear, and homogeneous liquid phase is observed.

-

Immiscible: Two distinct liquid layers are visible.

-

Partially Miscible: The solution appears cloudy or an emulsion is formed.

-

-

Record Results: Record the observations for each solvent.

Logical Workflow for Solvent Selection

The selection of an appropriate solvent for a process involving this compound is a critical step. The following diagram illustrates a logical workflow for this selection process.

References

Poly(3-dodecylthiophene) (P3DDT): A Comprehensive Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(3-dodecylthiophene) (P3DDT) is a solution-processable, semiconducting polymer belonging to the poly(3-alkylthiophene) (P3AT) family. Its molecular structure consists of a conjugated thiophene backbone with dodecyl side chains, which impart solubility in common organic solvents, a crucial characteristic for the fabrication of large-area, flexible electronic devices. P3DDT is a p-type semiconductor, meaning it predominantly conducts positive charge carriers (holes). The electrical and optical properties of P3DDT are highly dependent on its regioregularity, molecular weight, and solid-state morphology. This guide provides a detailed overview of the synthesis, properties, and characterization of P3DDT, intended for professionals in research and development.

Synthesis of Poly(this compound)

The most common and effective method for synthesizing regioregular P3DDT is the Grignard Metathesis (GRIM) polymerization. This method allows for the synthesis of polymers with high head-to-tail (HT) coupling, which is essential for achieving high charge carrier mobility.[1][2]

Experimental Protocol: Grignard Metathesis (GRIM) Polymerization of this compound

Materials:

-

2,5-dibromo-3-dodecylthiophene (monomer)

-

tert-butylmagnesium chloride (Grignard reagent)

-

[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl2) (catalyst)

-

Anhydrous tetrahydrofuran (THF) (solvent)

-

Methanol (for precipitation)

-

Hydrochloric acid (HCl)

-

Argon or Nitrogen gas (inert atmosphere)

Procedure:

-

Monomer Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve 2,5-dibromo-3-dodecylthiophene in anhydrous THF.

-

Grignard Metathesis: Cool the solution to 0°C and slowly add one equivalent of tert-butylmagnesium chloride. The reaction mixture is typically stirred for 2 hours to allow for the formation of the Grignard reagent of the monomer. This reaction results in a mixture of two regioisomers.[1]

-

Polymerization: To the solution of the Grignard reagent, add a catalytic amount of Ni(dppp)Cl2 suspended in anhydrous THF. The reaction mixture is then stirred at room temperature for a specified period (e.g., 2 hours) to allow for polymerization. The reaction proceeds via a chain-growth mechanism.[2][3]

-

Termination and Precipitation: The polymerization is terminated by the addition of a few drops of 5 M HCl. The polymer is then precipitated by pouring the reaction mixture into a large volume of methanol.

-

Purification: The precipitated polymer is collected by filtration and purified by Soxhlet extraction with methanol, acetone, and hexane to remove catalyst residues and low molecular weight oligomers. The final polymer is then extracted with chloroform or another suitable solvent and dried under vacuum.

The molecular weight of the resulting P3DDT can be controlled by adjusting the monomer-to-catalyst ratio.[4]

Properties of Poly(this compound)

The physical and electronic properties of P3DDT are intricately linked to its molecular structure, particularly its regioregularity and molecular weight.

Optical Properties

P3DDT exhibits characteristic UV-visible absorption and fluorescence spectra. In solution, it typically shows a broad absorption peak corresponding to the π-π* transition of the conjugated backbone. In the solid state (as a thin film), this peak is often red-shifted and shows vibronic coupling, indicating a more ordered, aggregated structure.[5]

Table 1: Optical Properties of P3DDT

| Property | Value (in Chloroform Solution) | Value (Thin Film) |

| Absorption Maximum (λmax) | ~450 nm[5] | ~525 nm, with shoulders at ~557 nm and ~610 nm[5] |

| Fluorescence Emission Maximum (λem) | ~568 nm (excitation at 442 nm) | - |

Electrical Properties

P3DDT is a p-type semiconductor, and its charge transport properties are highly anisotropic, being most efficient along the conjugated backbone and between π-stacked chains. The charge carrier mobility is a key performance metric and is strongly influenced by the polymer's regioregularity and the morphology of the thin film. Higher regioregularity leads to more crystalline domains and improved π-π stacking, which in turn enhances charge transport.[6][7]

Table 2: Electrical Properties of Regioregular P3DDT

| Property | Value | Conditions |

| Charge Carrier Mobility (μ) | 10⁻⁴ - 10⁻² cm²/Vs | Organic Field-Effect Transistor (OFET) |

| On/Off Ratio | > 10⁴ | OFET |

The mobility of charge carriers in P3DDT is also dependent on the molecular weight of the polymer.[8]

Thermal Properties

The thermal behavior of P3DDT is characterized by its melting transition and decomposition temperature. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are commonly used to evaluate these properties. The melting temperature is associated with the disordering of the alkyl side chains and the polymer backbone.

Table 3: Thermal Properties of P3DDT

| Property | Value | Method |

| Melting Temperature (Tm) | ~130 - 160 °C | DSC |

| Decomposition Temperature (Td) | ~350 °C[9] | TGA |

The thermal stability of P3DDT is an important consideration for its processing and for the long-term stability of devices fabricated from it.

Structural Properties and Morphology

The solid-state structure and thin-film morphology of P3DDT are critical to its performance in electronic devices. Regioregular P3DDT can self-assemble into ordered, lamellar structures. In thin films, these lamellae can adopt either an "edge-on" or "face-on" orientation with respect to the substrate. The "edge-on" orientation, where the π-stacking direction is parallel to the substrate, is generally preferred for OFETs as it facilitates in-plane charge transport.[4] The choice of solvent and processing conditions, such as spin-coating speed and annealing temperature, can significantly influence the resulting film morphology.[10]

Characterization of Poly(this compound)

A variety of analytical techniques are employed to characterize the structure, properties, and purity of P3DDT.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for determining the chemical structure and, crucially, the regioregularity of P3DDT. The degree of head-to-tail coupling can be quantified by analyzing the chemical shifts and splitting patterns of the aromatic protons on the thiophene rings.

Experimental Protocol: ¹H NMR of P3DDT

-

Solvent: Deuterated chloroform (CDCl₃)

-

Concentration: 5-10 mg/mL

-

Instrument: 400 MHz or higher NMR spectrometer

-

Procedure: Dissolve the P3DDT sample in CDCl₃. Acquire the ¹H NMR spectrum at room temperature. The aromatic region (around 6.9-7.1 ppm) is of particular interest for determining the regioregularity. The head-to-tail dyad typically shows a singlet at approximately 6.98 ppm.[11][12]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to investigate the electronic structure and aggregation state of P3DDT in both solution and thin-film form.

Experimental Protocol: UV-Vis Spectroscopy of P3DDT

-

Solvent (for solution measurements): Chloroform or other suitable organic solvent.

-

Substrate (for thin-film measurements): Quartz or glass slide.

-

Procedure (Solution): Prepare a dilute solution of P3DDT in chloroform. Record the absorption spectrum over a wavelength range of approximately 300-800 nm.[13]

-

Procedure (Thin Film): Prepare a thin film of P3DDT on a quartz substrate by spin-coating or drop-casting from a solution. Record the absorption spectrum.[14]

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of P3DDT. From these potentials, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels can be estimated.

Experimental Protocol: Cyclic Voltammetry of P3DDT Thin Film

-

Working Electrode: A thin film of P3DDT deposited on a conductive substrate (e.g., indium tin oxide (ITO) coated glass or platinum).

-

Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl.

-

Counter Electrode: Platinum wire.

-

Electrolyte: A solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆)) in an anhydrous, deoxygenated solvent (e.g., acetonitrile).

-

Procedure: Assemble the three-electrode cell with the P3DDT film as the working electrode. Cycle the potential and record the resulting current. The onset of the oxidation peak can be used to estimate the HOMO level.[15][16]

Applications

The favorable processing characteristics and semiconducting properties of P3DDT make it a promising material for a range of organic electronic applications, including:

-

Organic Field-Effect Transistors (OFETs): As the active channel material.

-

Organic Photovoltaics (OPVs): As the electron donor material in bulk heterojunction solar cells.

-

Organic Light-Emitting Diodes (OLEDs): As a hole-transporting layer.

-

Sensors: For the detection of various chemical and biological species.

Visualizations

Caption: Chemical structure of poly(this compound) (P3DDT).

Caption: Workflow for the GRIM synthesis of P3DDT.

Caption: Schematic of a bottom-gate, top-contact P3DDT OFET.[17]

References

- 1. chem.cmu.edu [chem.cmu.edu]

- 2. chem.cmu.edu [chem.cmu.edu]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. scielo.br [scielo.br]

- 6. homepage.ntu.edu.tw [homepage.ntu.edu.tw]

- 7. Clarifying the Dominant Role of Crystallinity and Molecular Orientation in Differently Processed Thin Films of Regioregular Poly(3-hexylthiophene) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Carrier Mobility, Electrical Conductivity, and Photovoltaic Properties of Ordered Nanostructures Assembled from Semiconducting Polymers [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. utd-ir.tdl.org [utd-ir.tdl.org]

- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. scielo.br [scielo.br]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. ossila.com [ossila.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Poly(3-dodecylthiophene) (P3DDT)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Poly(3-dodecylthiophene) (P3DDT), a key conducting polymer in the field of organic electronics. The information presented herein is intended for researchers, scientists, and professionals involved in materials science and drug development who require a detailed understanding of this material. This document summarizes key quantitative data, outlines experimental protocols for its synthesis and characterization, and provides visualizations of fundamental concepts related to its function.

Physical Properties

P3DDT is a solution-processable, regioregular conducting polymer that exhibits interesting optical and electrical properties. Its long dodecyl side chains enhance its solubility in common organic solvents, facilitating its use in various thin-film deposition techniques.

Table 1: Summary of Physical Properties of P3DDT

| Property | Value | Citations |

| Molecular Weight (Mw) | ~27,000 - ~60,000 g/mol | |

| Solubility | Soluble in chloroform, toluene, and chlorobenzene | [1][2] |

| Fluorescence | λex ~442 nm; λem ~568 nm (in chloroform) | [1] |

| Melting Temperature (Tm) | 165.6 °C (peak, determined by DSC) | |

| Decomposition Temperature | Decomposes at around 350 °C (determined by TGA) | [3] |

| Density | Temperature-dependent | [4] |

| UV-Vis Absorption Peak | ~450 nm in solution, red-shifted in thin films |

Chemical Properties

P3DDT's chemical structure, consisting of a conjugated thiophene backbone with alkyl side chains, dictates its chemical behavior. It is a p-type semiconductor, meaning it can be readily oxidized (doped) to create positive charge carriers (holes) that move along the polymer chain.

Table 2: Summary of Chemical and Electronic Properties of P3DDT

| Property | Value / Description | Citations |

| Chemical Structure | Regioregular poly(this compound-2,5-diyl) | [1] |

| Semiconductor Type | p-type | [1] |

| Hole Mobility | 10⁻⁴ - 10⁻¹ cm²/V·s | [1] |

| Doping | Can be chemically doped (e.g., with iodine) or electrochemically doped to increase conductivity. | [3] |

| Stability | Shows good chemical and thermal stability of the polymer skeleton upon doping and subsequent heat-treating. | [3] |

| Regioregularity | High head-to-tail (HT) regioregularity is crucial for achieving high charge carrier mobility. |

Experimental Protocols

This section details the methodologies for the synthesis and characterization of P3DDT, as well as the fabrication of thin films for electronic devices.

Synthesis of Regioregular P3DDT via Grignard Metathesis (GRIM) Polymerization

The GRIM method is a widely used "living" polymerization technique that allows for the synthesis of well-defined, high molecular weight, and highly regioregular P3ATs.

Materials:

-

2,5-dibromo-3-dodecylthiophene (monomer)

-

tert-Butylmagnesium chloride (Grignard reagent)

-

[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂) (catalyst)

-

Anhydrous tetrahydrofuran (THF) (solvent)

-

Methanol (for precipitation)

Procedure:

-

In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the 2,5-dibromo-3-dodecylthiophene monomer in anhydrous THF.

-

Slowly add one equivalent of tert-butylmagnesium chloride to the solution at room temperature to initiate the Grignard metathesis reaction, forming the Grignard-functionalized monomer.

-

After stirring for a defined period (e.g., 1-2 hours) to ensure complete formation of the Grignard reagent, add the Ni(dppp)Cl₂ catalyst to the reaction mixture.

-

The polymerization is allowed to proceed at room temperature or with gentle heating. The reaction time will influence the final molecular weight of the polymer.

-

To terminate the polymerization, the reaction mixture is poured into an excess of methanol, which causes the polymer to precipitate.

-

The precipitated P3DDT is collected by filtration and purified by Soxhlet extraction with a series of solvents (e.g., methanol, hexane, and chloroform) to remove catalyst residues and low molecular weight oligomers. The final polymer is isolated from the chloroform fraction.

Characterization Techniques

GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the synthesized P3DDT.

-

System: A standard GPC system equipped with a refractive index (RI) or UV-Vis detector.

-

Columns: A set of columns suitable for polymer analysis in organic solvents (e.g., polystyrene-divinylbenzene columns).

-

Mobile Phase: Tetrahydrofuran (THF) or chloroform at a constant flow rate (e.g., 1 mL/min).

-

Calibration: The system is calibrated using polystyrene standards of known molecular weights.

-

Sample Preparation: A dilute solution of P3DDT in the mobile phase is prepared and filtered before injection.

Differential Scanning Calorimetry (DSC) is used to determine thermal transitions such as the melting temperature (Tm), while Thermogravimetric Analysis (TGA) is used to assess the thermal stability and decomposition temperature of the polymer.

-

DSC Protocol:

-

A small, accurately weighed sample (typically 3-5 mg) is sealed in an aluminum pan.

-

The sample is heated under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) over a specified temperature range (e.g., 30 °C to 200 °C).

-

The heat flow is monitored to identify endothermic and exothermic transitions.

-

-

TGA Protocol:

-

A small, accurately weighed sample is placed in a TGA pan.

-

The sample is heated under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) over a wide temperature range (e.g., 30 °C to 600 °C).

-

The mass of the sample is recorded as a function of temperature to determine the onset of decomposition.

-

UV-Vis spectroscopy is used to study the electronic absorption properties of P3DDT in both solution and thin-film form. The position of the π-π* absorption peak provides information about the conjugation length and aggregation state of the polymer chains.

-

Solution Measurement: A dilute solution of P3DDT in a suitable solvent (e.g., chloroform) is prepared, and its absorption spectrum is recorded.

-

Thin-Film Measurement: A thin film of P3DDT is deposited on a transparent substrate (e.g., quartz), and its absorption spectrum is measured. A red-shift in the absorption maximum compared to the solution spectrum indicates the formation of ordered aggregates in the solid state.

Thin-Film Fabrication for Organic Field-Effect Transistors (OFETs)

The performance of P3DDT-based electronic devices is highly dependent on the morphology and molecular ordering within the thin film. Spin-coating and drop-casting are common methods for film deposition.

Materials:

-

P3DDT solution in a suitable solvent (e.g., chloroform, toluene).

-

Substrates (e.g., heavily doped silicon wafers with a thermally grown SiO₂ dielectric layer).

-

Surface treatment agent (e.g., octadecyltrichlorosilane (OTS) or hexamethyldisilazane (HMDS)).

Procedure (Spin-Coating):

-

Substrate Cleaning: The Si/SiO₂ substrates are rigorously cleaned using a standard procedure (e.g., sonication in acetone and isopropyl alcohol, followed by oxygen plasma or piranha solution treatment).

-

Surface Modification: The cleaned substrates are treated with a self-assembled monolayer of OTS or HMDS to create a hydrophobic surface, which promotes the desired molecular packing of P3DDT.

-

Spin-Coating: A few drops of the P3DDT solution are dispensed onto the center of the substrate. The substrate is then spun at a specific speed (e.g., 1500-3000 rpm) for a defined time (e.g., 30-60 seconds). The solvent evaporates, leaving a thin, uniform film of P3DDT.

-

Annealing: The spin-coated film is typically annealed at a temperature above the glass transition temperature but below the melting temperature (e.g., 120-150 °C) to improve the crystallinity and molecular ordering within the film.

Visualizations

The following diagrams illustrate key concepts related to the synthesis, characterization, and function of P3DDT.

References

3-Dodecylthiophene: A Precursor for High-Performance Conducting Polymers

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

3-Dodecylthiophene (3DDT) is a key monomer in the field of organic electronics. Its polymerization yields poly(this compound) (P3DDT), a solution-processable conducting polymer with a range of applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), sensors, and bioelectronics. The long dodecyl side chain imparts excellent solubility in common organic solvents, enabling the fabrication of thin films with controlled morphology, which is crucial for device performance. This guide provides a comprehensive overview of this compound as a precursor, detailing its polymerization methods, the resulting polymer properties, and the underlying mechanism of conductivity.

Synthesis of Poly(this compound) (P3DDT)

The properties of P3DDT, particularly its electrical conductivity and charge carrier mobility, are highly dependent on the polymer's molecular weight, regioregularity (the consistency of the head-to-tail coupling of the monomer units), and crystallinity. Several polymerization methods have been developed to control these parameters, with chemical oxidative polymerization and Grignard metathesis (GRIM) polymerization being the most common.

Experimental Protocols

1. Chemical Oxidative Polymerization with Ferric Chloride (FeCl₃)

This method is straightforward and widely used for the synthesis of poly(3-alkylthiophene)s. It involves the oxidation of the monomer to form radical cations, which then couple to form the polymer chain.

-

Materials:

-

This compound (monomer)

-

Anhydrous Ferric Chloride (FeCl₃) (oxidant)

-

Chloroform (anhydrous, inhibitor-free) (solvent)

-

Methanol (for precipitation and washing)

-

-

Procedure:

-

In a dry, inert atmosphere (e.g., under argon or nitrogen), dissolve this compound in anhydrous chloroform. The concentration of the monomer is typically in the range of 0.1 M.

-

In a separate flask, prepare a suspension of anhydrous FeCl₃ in anhydrous chloroform. The molar ratio of FeCl₃ to the monomer is a critical parameter, typically ranging from 2.5:1 to 4:1.

-

Slowly add the monomer solution to the stirred FeCl₃ suspension at room temperature. The reaction mixture will typically turn dark green or black, indicating polymerization.

-

Continue stirring the reaction mixture for a period of 2 to 24 hours. Longer reaction times generally lead to higher molecular weights.

-

To terminate the polymerization, pour the reaction mixture into a large volume of methanol. This will cause the polymer to precipitate.

-

Collect the precipitated polymer by filtration.

-

Wash the polymer repeatedly with methanol to remove any remaining FeCl₃ and unreacted monomer. The washing is complete when the filtrate is colorless.

-

Further purification can be achieved by Soxhlet extraction with methanol, followed by extraction with a solvent in which the polymer is soluble (e.g., chloroform or toluene) to separate the soluble fraction.

-

Dry the purified polymer under vacuum.

-

2. Grignard Metathesis (GRIM) Polymerization

The GRIM method is a powerful technique for synthesizing highly regioregular poly(3-alkylthiophene)s, which generally exhibit superior electronic properties compared to their regioirregular counterparts. This method involves the formation of a Grignard reagent from a dihalogenated monomer, followed by a nickel-catalyzed cross-coupling reaction.

-

Materials:

-

2,5-Dibromo-3-dodecylthiophene (monomer)

-

tert-Butylmagnesium chloride (or other Grignard reagent) in a suitable solvent (e.g., THF or diethyl ether)

-

[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂) (catalyst)

-

Anhydrous tetrahydrofuran (THF) (solvent)

-

Methanol (for quenching)

-

Hydrochloric acid (HCl) (for workup)

-

-

Procedure:

-

In a dry, inert atmosphere, dissolve 2,5-dibromo-3-dodecylthiophene in anhydrous THF.

-

Cool the solution to 0°C or room temperature.

-

Slowly add one equivalent of the Grignard reagent (e.g., tert-butylmagnesium chloride) to the monomer solution. This initiates a bromine-magnesium exchange, forming the active Grignard monomer. Allow this reaction to proceed for 1-2 hours.

-

Add a catalytic amount of Ni(dppp)Cl₂ to the reaction mixture. The catalyst to monomer ratio is typically around 1:50 to 1:100.

-

Allow the polymerization to proceed at room temperature or with gentle heating for 1-2 hours. The reaction mixture will become more viscous as the polymer forms.

-

Quench the reaction by adding a small amount of methanol, followed by the addition of dilute HCl.

-

Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

-

Collect the polymer by filtration and wash it thoroughly with methanol.

-

Purify the polymer using Soxhlet extraction as described for the oxidative polymerization method.

-

Dry the final product under vacuum.

-

Data Presentation: Properties of Poly(this compound)

The choice of polymerization method has a significant impact on the properties of the resulting P3DDT. The following tables summarize typical quantitative data for P3DDT synthesized by different methods.

| Synthesis Method | Typical Molecular Weight (Mₙ, kDa) | Polydispersity Index (PDI) | Regioregularity (% Head-to-Tail) | Electrical Conductivity (S/cm) |

| Chemical Oxidative (FeCl₃) | 10 - 100 | 2.0 - 5.0 | 50 - 80 | 1 - 50 |

| Grignard Metathesis (GRIM) | 10 - 50 | 1.2 - 2.0 | >95 | 10 - 200 |

| Electrochemical | 5 - 30 | 1.5 - 2.5 | 60 - 85 | 10 - 100 |

Note: The electrical conductivity values are for doped P3DDT films. The properties can vary significantly depending on the specific reaction conditions and post-synthesis processing.

Visualizations

Experimental Workflow: P3DDT Synthesis

Caption: Workflow for P3DDT synthesis via FeCl₃ and GRIM methods.

Mechanism of Electrical Conductivity in P3DDT

The electrical conductivity of P3DDT arises from the movement of charge carriers along its conjugated polymer backbone. In its pristine state, P3DDT is an insulator or a semiconductor. To become conductive, it must be "doped" through an oxidation process, which creates mobile charge carriers.

Caption: Mechanism of electrical conductivity in poly(this compound).

Conclusion

This compound is a versatile and important precursor for the synthesis of the conducting polymer P3DDT. The choice of polymerization technique, particularly between chemical oxidative polymerization and GRIM polymerization, allows for the tuning of the polymer's properties to suit specific applications. The ability to produce highly regioregular P3DDT with controlled molecular weight has been instrumental in advancing the performance of organic electronic devices. A thorough understanding of the synthesis-property relationships is crucial for researchers and developers working to harness the full potential of this remarkable material.

Probing the Frontier Orbitals: An In-depth Technical Guide to the Bandgap of Poly(3-dodecylthiophene)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the electronic bandgap of poly(3-dodecylthiophene) (P3DDT), a key parameter governing its optoelectronic properties and potential applications in fields ranging from organic electronics to advanced biosensing. This document details the experimental methodologies for determining the bandgap, presents a compilation of reported values, and discusses the underlying principles of the measurement techniques.

Core Concept: The Bandgap in Conjugated Polymers

In semiconducting polymers like P3DDT, the concept of a bandgap is analogous to that in inorganic semiconductors. It represents the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This energy gap is a critical determinant of the polymer's electronic and optical characteristics. The ability to absorb and emit light, as well as its electrical conductivity, are all directly influenced by the magnitude of its bandgap. A smaller bandgap generally allows for the absorption of longer wavelengths of light and can lead to higher electrical conductivity upon doping.

Quantitative Analysis of the Bandgap of P3DDT

The bandgap of P3DDT can be determined through various experimental techniques, primarily optical spectroscopy and electrochemical methods. The values obtained can differ slightly depending on the measurement technique, the physical state of the polymer (solution or thin film), its regioregularity, and the processing conditions. The following table summarizes representative bandgap values for P3DDT.

| Measurement Technique | Sample Form | Bandgap (eV) | Key Observations |

| Optical Bandgap (Egopt) | |||

| UV-Vis Spectroscopy | Thin Film | ~1.9 - 2.1 | The optical bandgap is typically estimated from the onset of the π-π* absorption peak in the UV-Vis spectrum. The exact value is sensitive to film morphology and crystallinity. |

| UV-Vis Spectroscopy | Solution | ~2.2 - 2.4 | In solution, the polymer chains are more disordered, leading to a blue-shift in the absorption spectrum and a consequently larger apparent bandgap compared to the solid state. |

| Electrochemical Bandgap (Egec) | |||

| Cyclic Voltammetry | Thin Film | ~2.0 - 2.2 | The electrochemical bandgap is calculated from the difference between the onset potentials of oxidation (HOMO) and reduction (LUMO). This method provides a direct measure of the energy levels involved in charge injection and transport. |

Experimental Protocols

Optical Bandgap Determination via UV-Vis Spectroscopy

This method relies on the absorption of light to promote an electron from the HOMO to the LUMO. The minimum energy required for this transition corresponds to the optical bandgap.

Methodology:

-

Sample Preparation:

-

Thin Film: A solution of P3DDT in a suitable solvent (e.g., chloroform, toluene) is prepared. This solution is then deposited onto a transparent substrate (e.g., quartz or glass) using a technique such as spin-coating or drop-casting to form a uniform thin film. The film is subsequently dried to remove the solvent.

-

Solution: A dilute solution of P3DDT is prepared in a UV-transparent solvent (e.g., chloroform).

-

-

Data Acquisition:

-

A UV-Vis spectrophotometer is used to measure the absorbance of the sample over a range of wavelengths (typically 300-800 nm).

-

A baseline spectrum of the substrate (for thin films) or the pure solvent (for solutions) is recorded and subtracted from the sample spectrum.

-

-

Data Analysis (Tauc Plot Method):

-

The absorption coefficient (α) is calculated from the absorbance (A) and the film thickness (d) using the Beer-Lambert law (A = αd).

-

The Tauc plot is a graphical method used to determine the bandgap. For a direct bandgap semiconductor, a plot of (αhν)2 versus photon energy (hν) is constructed, where h is Planck's constant and ν is the frequency of light.

-

The linear portion of the Tauc plot is extrapolated to the energy axis (where (αhν)2 = 0). The intercept on the x-axis gives the value of the optical bandgap (Egopt).[1][2]

-

Electrochemical Bandgap Determination via Cyclic Voltammetry

Cyclic voltammetry (CV) is an electrochemical technique that probes the HOMO and LUMO energy levels by measuring the oxidation and reduction potentials of the polymer film.

Methodology:

-

Electrode Preparation:

-

A thin film of P3DDT is cast onto a working electrode (e.g., a glassy carbon, platinum, or indium tin oxide (ITO) coated glass electrode).

-

-

Electrochemical Cell Setup:

-

A three-electrode electrochemical cell is assembled. This consists of the P3DDT-coated working electrode, a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., a platinum wire).

-

The electrodes are immersed in an electrolyte solution containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate - TBAPF6) dissolved in an anhydrous, deoxygenated solvent (e.g., acetonitrile).

-

-

Data Acquisition:

-

A potentiostat is used to apply a potential that is swept linearly between two set points and then reversed. The resulting current is measured as a function of the applied potential, generating a cyclic voltammogram.

-

-

Data Analysis:

-

The onset oxidation potential (Eoxonset) and the onset reduction potential (Eredonset) are determined from the cyclic voltammogram. These correspond to the potentials at which the polymer begins to be oxidized (lose electrons from the HOMO) and reduced (gain electrons into the LUMO), respectively.

-

The HOMO and LUMO energy levels can be estimated using the following empirical formulas, often referenced against the ferrocene/ferrocenium (Fc/Fc+) redox couple:

-

EHOMO = -e(Eoxonset - E1/2(Fc/Fc+) + 4.8) eV

-

ELUMO = -e(Eredonset - E1/2(Fc/Fc+) + 4.8) eV

-

-

The electrochemical bandgap (Egec) is then calculated as the difference between the LUMO and HOMO energy levels:

-

Visualization of Experimental Workflows

The following diagrams illustrate the key experimental workflows for determining the optical and electrochemical bandgaps of poly(this compound).

Caption: Workflow for optical and electrochemical bandgap determination.

References

Methodological & Application

Application Notes and Protocols for Grignard Metathesis (GRIM) Polymerization of 3-Dodecylthiophene

Audience: Researchers, scientists, and drug development professionals.

Introduction

Poly(3-alkylthiophenes) (P3ATs) are a significant class of conducting polymers utilized in the fabrication of organic semiconductor devices due to their solubility and processability.[1] The synthesis of regioregular P3ATs, with nearly exclusive head-to-tail (HT) couplings, is crucial for achieving enhanced electrical and optical properties.[1][2] The Grignard Metathesis (GRIM) polymerization method offers a straightforward, scalable, and cost-effective route to high-quality, regioregular poly(3-dodecylthiophene) (P3DDT), avoiding the need for cryogenic temperatures often required by other methods.[1][3]

This document provides detailed protocols for the synthesis of the 2,5-dibromo-3-dodecylthiophene monomer and its subsequent polymerization via the GRIM method. It also includes quantitative data on the resulting polymer and visual diagrams of the experimental workflow and polymerization mechanism.

Data Presentation

The following table summarizes typical molecular weight (Mn), polydispersity index (PDI), and regioregularity data for poly(this compound) synthesized via the GRIM method.

| Monomer to Initiator Ratio ([M]/[I]) | Mn ( kg/mol ) | PDI | Regioregularity (% HT) | Yield (%) | Reference |

| Not specified | 21 | 1.36 | >95 | 47 | [2] |

| Not specified | Not specified | Not specified | 99 | 68 | [3] |

Note: The molecular weight of P3ATs can be controlled by adjusting the molar ratio of the monomer to the nickel initiator.[1][4]

Experimental Protocols

Synthesis of 2,5-Dibromo-3-dodecylthiophene Monomer

This protocol outlines the synthesis of the monomer required for GRIM polymerization.

Materials:

-

This compound

-

N-Bromosuccinimide (NBS)

-

Tetrahydrofuran (THF), anhydrous

-

Hexane

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

Dissolve this compound (e.g., 19.41 g, 77.06 mmol) in anhydrous THF (100 mL) in a round-bottom flask.[3]

-

Slowly add N-Bromosuccinimide (NBS) (e.g., 27.43 g, 154 mmol) to the solution over 5 minutes while stirring at room temperature.[3]

-

Continue stirring the solution at room temperature for 2 hours.[3]

-

Remove the THF in vacuo using a rotary evaporator.[3]

-

Add hexane (250 mL) to the residue to precipitate the succinimide byproduct.[3]

-

Filter the mixture to remove the precipitate.

-

The filtrate contains the desired product, 2,5-dibromo-3-dodecylthiophene, which can be further purified if necessary.

Grignard Metathesis (GRIM) Polymerization of this compound

This protocol describes the polymerization of the monomer to yield poly(this compound).

Materials:

-

2,5-Dibromo-3-dodecylthiophene

-

Methylmagnesium bromide (CH3MgBr) solution (e.g., 1.0 M in butyl ether)

-

[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl2)

-

Tetrahydrofuran (THF), anhydrous

-

Methanol

-

Soxhlet extraction apparatus

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

Procedure:

-

In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve 2,5-dibromo-3-dodecylthiophene (e.g., 1.28 g, 3.12 mmol) in anhydrous THF (18 mL).[3]

-

Add methylmagnesium bromide solution (e.g., 3.15 mL of a 1.0 M solution) to the flask.[3]

-

Heat the mixture to reflux for 1 hour to facilitate the Grignard metathesis, forming the thienylmagnesium bromide intermediate.[3]

-

After cooling slightly, add the Ni(dppp)Cl2 catalyst (e.g., 16.9 mg) to the reaction mixture.[3]

-

Heat the solution to reflux again and stir for 2 hours.[3]

-

Terminate the polymerization by pouring the reaction mixture into methanol (150 mL).[3]

-

Collect the precipitated polymer by filtration and place it in a Soxhlet thimble.[3]

-

Purify the polymer by Soxhlet extraction with methanol, followed by hexane, and finally chloroform to isolate the pure poly(this compound).[5][6]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of poly(this compound) via GRIM polymerization.

Caption: Workflow for the synthesis of P3DDT.

Mechanism of GRIM Polymerization

The GRIM polymerization proceeds via a chain-growth mechanism. The key steps are illustrated below.

Caption: Simplified mechanism of GRIM polymerization.

References

Application Notes and Protocols for the Oxidative Polymerization of 3-Dodecylthiophene with FeCl₃

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the synthesis of poly(3-dodecylthiophene) (P3DDT) via oxidative polymerization using iron(III) chloride (FeCl₃). This method offers a straightforward and scalable approach to producing a versatile conductive polymer with applications in organic electronics, biosensors, and drug delivery systems. This document outlines the reaction mechanism, a detailed experimental protocol, purification procedures, and characterization techniques. Additionally, it includes quantitative data on the influence of reaction parameters on polymer properties and discusses the potential applications of P3DDT in the field of drug development.

Introduction

Poly(3-alkylthiophenes) (P3ATs), a class of conductive polymers, are renowned for their excellent solubility, processability, and unique optoelectronic properties. Among them, poly(this compound) is of particular interest due to the long alkyl side chain which enhances its solubility in organic solvents, making it suitable for various solution-based processing techniques. The oxidative polymerization with FeCl₃ is a widely adopted method for the synthesis of P3ATs due to its simplicity and effectiveness in producing high molecular weight polymers.[1][2] This document serves as a comprehensive guide for researchers looking to synthesize and characterize P3DDT for various applications, with a special focus on its relevance to drug development.

Reaction Mechanism

The oxidative polymerization of this compound with FeCl₃ is generally believed to proceed through a radical cation mechanism.[3] The process can be summarized in the following key steps:

-

Oxidation of the Monomer: Iron(III) chloride acts as an oxidizing agent, abstracting an electron from the π-system of the this compound monomer to form a radical cation.

-

Dimerization: Two monomer radical cations then couple to form a dimer.

-

Propagation: The resulting dimer is subsequently oxidized and couples with other monomers or oligomers, leading to the growth of the polymer chain. This process continues, propagating the polymerization.

-

Termination: The polymerization is typically terminated by the addition of a quenching agent, such as methanol, which deactivates the growing polymer chains.

Experimental Protocols

Materials and Reagents

| Material/Reagent | Grade | Supplier | Notes |

| This compound | 98% | Sigma-Aldrich | Store under inert atmosphere |

| Iron(III) chloride (FeCl₃), anhydrous | 97% | Sigma-Aldrich | Handle in a glovebox or dry environment |

| Chloroform (CHCl₃), anhydrous | HPLC grade | Fisher Scientific | Use freshly distilled or from a sealed bottle |

| Methanol (CH₃OH) | ACS grade | VWR | For quenching and washing |

| Acetone | ACS grade | VWR | For Soxhlet extraction |

| Hexane | ACS grade | VWR | For Soxhlet extraction |

Synthesis of Poly(this compound)

-

In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add anhydrous FeCl₃ (e.g., 4.87 g, 30 mmol, 4 equivalents).

-

Add anhydrous chloroform (e.g., 100 mL) to the flask and stir the suspension vigorously under a nitrogen atmosphere.

-

In a separate flask, dissolve this compound (e.g., 1.89 g, 7.5 mmol, 1 equivalent) in anhydrous chloroform (e.g., 25 mL).

-

Slowly add the monomer solution to the stirred FeCl₃ suspension at room temperature over a period of 15-20 minutes.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for a specified duration (e.g., 2 to 24 hours). The reaction mixture will turn dark, indicating the formation of the polymer.

-

To terminate the polymerization, slowly pour the reaction mixture into a beaker containing methanol (e.g., 250 mL).

-

A dark precipitate of the crude polymer will form. Stir the mixture for 30 minutes to ensure complete precipitation.

-

Collect the crude polymer by vacuum filtration through a Büchner funnel.

Purification of Poly(this compound)

Purification is crucial to remove residual catalyst and low molecular weight oligomers. Soxhlet extraction is the most effective method.

-

Place the crude polymer precipitate in a cellulose thimble.

-

Perform sequential Soxhlet extractions with the following solvents to remove impurities:

-

Methanol: To remove remaining FeCl₃ and other inorganic salts.

-

Acetone: To remove oligomers and low molecular weight fractions.

-

Hexane: To remove any remaining monomer and short-chain oligomers.

-

-

After the extractions, the purified poly(this compound) remains in the thimble.

-

Dissolve the purified polymer in a minimal amount of hot chloroform or another suitable solvent like toluene or xylene.

-

Precipitate the polymer again by adding it to an excess of methanol.

-

Collect the final purified polymer by filtration and dry it under vacuum at 40-50 °C for 24 hours.

Data Presentation

The properties of the synthesized poly(this compound) are highly dependent on the reaction conditions. The following table summarizes the typical effects of key parameters on the molecular weight and yield of the polymer.

| Parameter | Condition | Typical Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) | Typical Yield (%) |

| Monomer:FeCl₃ Ratio | 1:4 | 10,000 - 30,000 | 2.0 - 4.0 | 60 - 80 |

| 1:3 | 8,000 - 20,000 | 2.5 - 4.5 | 50 - 70 | |

| Reaction Time | 2 hours | 12,000 - 25,000 | 2.2 - 3.8 | 55 - 75 |

| 24 hours | 15,000 - 35,000 | 2.0 - 3.5 | 65 - 85 | |

| Temperature | 0 °C | 8,000 - 18,000 | 1.8 - 3.0 | 40 - 60 |

| Room Temperature (~25 °C) | 10,000 - 30,000 | 2.0 - 4.0 | 60 - 80 | |

| Solvent | Chloroform | 10,000 - 30,000 | 2.0 - 4.0 | 60 - 80 |

| Toluene | 12,000 - 35,000 | 2.2 - 4.2 | 65 - 85 |

Note: The values presented are typical ranges and can vary based on the specific experimental setup and purity of reagents.

Visualizations

Caption: Oxidative polymerization mechanism of this compound.

Caption: Experimental workflow for synthesis and purification.

Characterization

The synthesized poly(this compound) can be characterized by various techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR): To confirm the chemical structure and estimate the regioregularity of the polymer chain.

-

Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI).

-

UV-Vis Spectroscopy: To study the electronic absorption properties and determine the optical bandgap. The absorption maximum (λ_max) in solution is typically observed around 450 nm.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic vibrational modes of the polymer.

Applications in Drug Development

While traditionally used in organic electronics, the unique properties of poly(this compound) and other polythiophenes are finding increasing applications in the biomedical field, including drug development.

-

Drug Delivery Systems: The hydrophobic nature of the P3DDT backbone and the potential for functionalization of the thiophene ring or the alkyl side chain make it a candidate for creating nanocarriers for hydrophobic drugs. These polymeric micelles or nanoparticles can improve drug solubility, stability, and circulation time.

-

Biosensors for Drug Discovery: The conductive nature of P3DDT allows for its use in the fabrication of sensitive biosensors.[4] These sensors can be designed to detect specific biomolecules, monitor cellular processes, or screen for drug efficacy by measuring changes in electrical signals upon interaction with the target analyte.

-

Controlled Drug Release: The redox activity of the polythiophene backbone can be exploited for stimuli-responsive drug release. By applying an electrical potential, the polymer can be switched between its oxidized (doped) and neutral (dedoped) states, which can trigger the release of an encapsulated drug.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low Polymer Yield | Incomplete reaction | Increase reaction time. Ensure anhydrous conditions. |

| Monomer or FeCl₃ is not pure | Use high-purity reagents. | |

| Low Molecular Weight | Low monomer concentration | Increase monomer concentration. |

| Reaction temperature is too high | Conduct the reaction at a lower temperature (e.g., 0 °C). | |

| Broad Polydispersity | Uncontrolled polymerization rate | Add the monomer solution slowly to the FeCl₃ suspension. |

| Incomplete Purification | Insufficient washing/extraction | Extend the duration of each Soxhlet extraction step. |

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Anhydrous FeCl₃ is corrosive and moisture-sensitive; handle it in a dry environment (e.g., a glovebox).

-

Chloroform is a suspected carcinogen and is harmful if swallowed or inhaled. Avoid contact with skin and eyes.

-

Methanol is flammable and toxic.

By following these detailed protocols and application notes, researchers can successfully synthesize and characterize poly(this compound) for a variety of innovative applications in their respective fields.

References

- 1. cpsm.kpi.ua [cpsm.kpi.ua]

- 2. par.nsf.gov [par.nsf.gov]

- 3. Synthesis of Highly Conductive Poly(3-hexylthiophene) by Chemical Oxidative Polymerization Using Surfactant Templates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Poly(3-hexylthiophene) as a versatile semiconducting polymer for cutting-edge bioelectronics - Materials Horizons (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for Spin Coating Thin Films of Poly(3-dodecylthiophene)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the fabrication of high-quality thin films of poly(3-dodecylthiophene) (P3DDT) using the spin coating technique. The protocols outlined below are based on established methodologies and offer a starting point for process optimization depending on the specific application.

Introduction

Poly(this compound) (P3DDT) is a semiconducting polymer with promising applications in organic electronics, including organic field-effect transistors (OFETs), sensors, and organic photovoltaics. The performance of devices based on P3DDT is highly dependent on the morphology and molecular ordering of the thin film. Spin coating is a widely used technique for depositing uniform thin films of polymers from solution. This document details the critical parameters and procedures for achieving reproducible and high-quality P3DDT thin films.

Critical Parameters and Their Influence

The final properties of the spin-coated P3DDT thin film are determined by a combination of solution and process parameters. Understanding the influence of each parameter is crucial for controlling the film's thickness, uniformity, and molecular organization.

-

Solvent Selection: The choice of solvent is a critical factor that influences the polymer's solubility, the solution's viscosity, and the solvent's evaporation rate. These properties, in turn, affect the final film morphology and the degree of molecular ordering.[1] Solvents with higher boiling points and slower evaporation rates, such as toluene and chlorobenzene, generally allow more time for the polymer chains to self-assemble into more ordered structures during the spin coating process.[1][2][3] In contrast, solvents with high evaporation rates like chloroform can lead to less ordered films.[1]

-

Polymer Concentration: The concentration of P3DDT in the solution directly impacts the resulting film thickness.[4][5] Higher concentrations lead to thicker films.[4] The concentration also affects the solution viscosity, which influences the fluid dynamics during the spin coating process.

-

Spin Speed: The rotational speed of the spin coater is a primary determinant of film thickness.[4] Higher spin speeds result in greater centrifugal force, leading to more significant thinning of the liquid film and, consequently, a thinner solid film.[4][6]

-

Spin Time: The duration of the spin coating process also affects the final film thickness, although its influence is most pronounced in the initial stages. Longer spin times can lead to thinner and more uniform films up to a certain point where further spinning has a negligible effect on thickness.[4][7][8]

-